molecular formula C16H20N6O4 B2918180 ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl)acetate CAS No. 923694-29-5

ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl)acetate

Cat. No. B2918180
CAS RN: 923694-29-5
M. Wt: 360.374
InChI Key: GUDSNXWLQUCQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl)acetate is a useful research compound. Its molecular formula is C16H20N6O4 and its molecular weight is 360.374. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino [4,3-h]purinyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The study by Lavergne et al. (1975) explored the reaction of ethyl acetoacetate with diamino-3,4 oxo-5 dihydro-4,5 triazines, leading to the formation of bicyclic products including triazino[4,3-b]triazepines and s-triazolo[3,2-c]triazines through competitive cyclization. This research highlights the synthetic versatility of triazine derivatives in producing a wide range of heterocyclic compounds (Lavergne, Viallefont, & Daunis, 1975).

  • The work by Ohsumi and Neunhoeffer (1992) focused on the regioselective synthesis of ethyl 1,2,4-triazine-5-carboxylates, demonstrating the high regioselectivity achievable in the synthesis of triazine derivatives, which could be pivotal for the development of novel therapeutic agents (Ohsumi & Neunhoeffer, 1992).

Potential Therapeutic Applications

  • The antimicrobial activity of benzoxazine-3-ones derivatives, which share structural similarities with the compound , was investigated by Alper-Hayta et al. (2006). This study provided insights into the broad spectrum of activity against various Gram-positive and Gram-negative bacteria, highlighting the potential of such compounds in developing new antimicrobial agents (Alper-Hayta, Akı-Şener, Tekiner-Gulbas, et al., 2006).

properties

IUPAC Name

ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O4/c1-5-7-20-14(24)12-13(19(4)16(20)25)17-15-21(12)8-10(3)18-22(15)9-11(23)26-6-2/h5H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDSNXWLQUCQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(3,9-dimethyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate

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